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hydroxybenzoic Acid

Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical and

chemical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Designed for researchers,

medicinal chemists, and professionals in drug development, this document synthesizes critical

data with practical, field-proven insights into its characterization and handling. The guide covers

structural attributes, spectroscopic signatures, solubility, and thermal properties, and includes

detailed experimental workflows for property determination.

Introduction and Molecular Overview
4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a

valuable building block in synthetic and medicinal chemistry. Its multifunctionality, arising from

the carboxylic acid, hydroxyl, chloro, and fluoro groups, makes it a versatile starting material for

the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. The strategic
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placement of electron-withdrawing halogens on the aromatic ring significantly influences its

reactivity, acidity, and overall physicochemical profile compared to its parent molecule, salicylic

acid. Understanding these properties is paramount for its effective utilization in research and

development.

This guide delves into the essential physical characteristics of this compound, providing both

established data and predictive insights based on its molecular architecture. The causality

behind its properties is explored, offering a deeper understanding for its application in complex

synthetic pathways.

Core Physicochemical Properties
The fundamental properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid are summarized

below. These values are critical for a range of applications, from reaction setup and solvent

selection to purification and formulation.

Property Value Source(s)

CAS Number 181289-00-9

Molecular Formula C₇H₄ClFO₃

Molecular Weight 190.56 g/mol [1]

Appearance Solid

Purity Typically ≥98%

Storage Temperature
Room temperature, sealed in a

dry environment

In-Depth Analysis of Physical Properties
Molecular Structure and Polarity
The arrangement of functional groups on the benzene ring is the primary determinant of the

molecule's physical properties. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are

capable of hydrogen bonding, both as donors and acceptors. The chloro (-Cl) and fluoro (-F)

substituents are strongly electronegative, creating significant dipole moments and influencing
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the electronic density of the aromatic ring. This intricate balance of polarity and hydrogen

bonding capability governs its solubility and thermal behavior.

Caption: Key functional groups on the aromatic ring.

Thermal Properties
While a specific melting point for 4-Chloro-5-fluoro-2-hydroxybenzoic acid is not consistently

reported across chemical suppliers, it is expected to be a crystalline solid with a relatively high

melting point, characteristic of aromatic carboxylic acids. For comparison, related compounds

such as 4-chloro-2-hydroxybenzoic acid melt at 210°C[2], and 5-fluorosalicylic acid melts at

177-179°C[3]. The presence of both chloro and fluoro substituents, along with intermolecular

hydrogen bonding from the hydroxyl and carboxylic acid groups, would likely result in a melting

point within this range. A sharp melting point range is a key indicator of high purity.

Solubility Profile
The solubility is dictated by the molecule's dual nature. The aromatic ring and halogen atoms

confer lipophilic character, while the hydroxyl and carboxylic acid groups provide hydrophilic,

hydrogen-bonding capabilities.

Aqueous Solubility: Sparingly soluble in water. Its solubility will increase significantly in

alkaline aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the

deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Organic Solubility: Expected to be soluble in polar organic solvents such as alcohols

(methanol, ethanol), ethers (THF), acetone, and DMSO. This is due to the ability of these

solvents to engage in hydrogen bonding with the solute.

Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter, particularly in the context of drug

development and reaction chemistry. While an experimentally determined pKa for this specific

molecule is not readily available, we can infer its approximate value. The pKa of benzoic acid is

4.20. The ortho-hydroxyl group in salicylic acid (o-hydroxybenzoic acid) lowers the pKa to 2.97

due to intramolecular hydrogen bonding that stabilizes the carboxylate anion[4]. The addition of

electron-withdrawing halogens (Cl and F) to the ring is expected to further increase the acidity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3182012/docs?utm_src=pdf-body#4-chloro-5-fluoro-2-hydroxybenzoic-acid-physical-properties
http://www.stenutz.eu/chem/solv6.php?name=4-chloro-2-hydroxybenzoic+acid
https://www.lookchem.com/casno345-16-4.html
https://global.oup.com/us/companion.websites/fdscontent/uscompanion/us/static/companion.websites/9780197651896/Table_20.5_pKa_values_for_benzoic_acid_derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(i.e., lower the pKa) by stabilizing the negative charge of the conjugate base through an

inductive effect. Therefore, the pKa of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is

anticipated to be lower than 2.97.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The

two aromatic protons will appear as doublets or doublets of doublets due to coupling with

each other and with the fluorine atom. The acidic protons will likely appear as broad singlets

and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals

corresponding to the seven carbon atoms in the molecule. The chemical shifts will be

influenced by the attached functional groups, with the carboxyl carbon appearing furthest

downfield.

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional

groups:

A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

A sharp C=O stretch around 1680-1710 cm⁻¹.

An O-H stretch from the phenolic group around 3200-3600 cm⁻¹.

C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding

to its molecular weight. A characteristic M+2 peak with approximately one-third the intensity

of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Experimental Workflows for Property Determination
The following protocols outline standard procedures for verifying the physical properties of 4-
Chloro-5-fluoro-2-hydroxybenzoic acid in a laboratory setting.
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Workflow for Physical Property Analysis

Obtain Sample of
4-Chloro-5-fluoro-2-hydroxybenzoic acid

Melting Point Determination
(Capillary Method)

Purity Check

Solubility Assessment
(in various solvents)

Application Prep

Spectroscopic Analysis

Structural Confirmation

Data Compilation
and Analysis

NMR (¹H, ¹³C) FTIR Mass Spectrometry

Technical Report

Click to download full resolution via product page

Caption: General workflow for physical property characterization.

Protocol: Melting Point Determination
Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then

reduce the heating rate to 1-2°C per minute.

Observation: Record the temperature at which the first liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). A narrow range

(<2°C) indicates high purity.

Protocol: Solubility Assessment
Solvent Selection: Choose a range of solvents (e.g., water, methanol, acetone,

dichloromethane, hexanes).

Measurement: Add a known mass (e.g., 10 mg) of the compound to a vial.

Titration: Add the selected solvent dropwise while stirring or vortexing at a constant

temperature (e.g., 25°C).

Endpoint: Continue adding solvent until the solid is completely dissolved. Record the volume

of solvent used.

Classification: Classify the solubility based on the amount of solvent required (e.g., soluble,

sparingly soluble, insoluble).

Safety, Handling, and Storage
As a chemical intermediate, proper handling of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is

crucial.

Hazard Identification: Based on data for similar compounds, it should be treated as harmful if

swallowed and an irritant to the skin, eyes, and respiratory system.[5][6]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Precautionary Measures:

P264: Wash skin thoroughly after handling.[5]
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P270: Do not eat, drink or smoke when using this product.[5]

P280: Wear protective gloves, eye protection, and face protection.[5]

Personal Protective Equipment (PPE): Always use a lab coat, safety goggles with side

shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

Storage: Store in a tightly sealed container in a dry, well-ventilated area away from

incompatible materials such as strong oxidizing agents.[6]

Conclusion
4-Chloro-5-fluoro-2-hydroxybenzoic acid is a compound with a rich chemical profile defined

by its multiple functional groups. Its properties—moderate solubility in polar organic solvents, a

relatively high melting point, and enhanced acidity due to halogenation—make it a strategic

choice for synthetic chemists. The predictive and experimental data presented in this guide

serve as a foundational resource for its safe handling, characterization, and effective

application in the synthesis of novel molecules with potential therapeutic value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAB23984&PLANT=d__ALF
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAB23984&PLANT=d__ALF
https://www.fishersci.com/store/msds?partNumber=AC159250250&productDescription=4-CHLOROBENZOIC+ACID+99+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b3182012/docs?utm_src=pdf-body#4-chloro-5-fluoro-2-hydroxybenzoic-acid-physical-properties
https://www.lookchem.com/cas-345/345-16-4.html
https://www.stenutz.eu/chem/4-chloro-2-hydroxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/78782
https://webbook.nist.gov/cgi/cbook.cgi?ID=C321142
https://www.acdlabs.com/download/app/physchem/pka_intro.pdf
https://www.benchchem.com/product/b3182012?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. chemscene.com [chemscene.com]

2. 4-chloro-2-hydroxybenzoic acid [stenutz.eu]

3. Cas 345-16-4,5-Fluorosalicylic acid | lookchem [lookchem.com]

4. global.oup.com [global.oup.com]

5. assets.thermofisher.cn [assets.thermofisher.cn]

6. fishersci.com [fishersci.com]

To cite this document: BenchChem. [4-Chloro-5-fluoro-2-hydroxybenzoic acid physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182012/docs#4-chloro-5-fluoro-2-hydroxybenzoic-
acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

